molecular formula C15H12N2O4S2 B2741548 N-{4-[4-(methylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-furamide CAS No. 861208-03-9

N-{4-[4-(methylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-furamide

Cat. No. B2741548
CAS RN: 861208-03-9
M. Wt: 348.39
InChI Key: XRCMTUDXDDZXNF-UHFFFAOYSA-N
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Description

“N-{4-[4-(methylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-furamide” is a complex organic compound. It contains a thiazole ring, which is a five-membered ring with one nitrogen atom and one sulfur atom . The compound also includes a furamide group and a phenyl group with a methylsulfonyl substituent .


Molecular Structure Analysis

The molecular structure of “N-{4-[4-(methylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-furamide” is likely to be complex due to the presence of multiple functional groups. The compound contains a thiazole ring, a phenyl ring, and a furamide group, all of which can contribute to the overall structure . The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving “N-{4-[4-(methylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-furamide” are likely to be complex and varied. The presence of multiple functional groups means that the compound can participate in a variety of reactions . The exact reactions would depend on the conditions and the other reactants present .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-{4-[4-(methylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-furamide” would depend on its exact molecular structure. Based on its structure, it is likely to be a solid at room temperature . The compound is likely to have a relatively high molecular weight due to the presence of multiple heavy atoms .

Scientific Research Applications

Antimicrobial Activity

This compound has been found to have potent antimicrobial activity . It has been shown to be effective against strains of MRSA, E. coli, K. pneumoniae, P. aeruginosa, and A. baumannii . This makes it a potential candidate for the development of new antimicrobial agents.

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory activity . It has been found to inhibit COX enzymes, which are primarily responsible for inflammation . This makes it a potential candidate for the development of new anti-inflammatory drugs.

COX Inhibitory Activity

The compound has been found to have COX inhibitory activity . It has been shown to have good selectivity towards COX-2, which is associated with inflammation . This makes it a potential candidate for the development of new COX inhibitors.

Nitric Oxide Releasing Activity

The compound has been found to release moderate amounts of nitric oxide (NO) . NO has vasodilator activity and inhibits platelet aggregation . This property could potentially decrease the side effects associated with selective COX-2 inhibitors .

Antibacterial Activity in Conjunction with Cell-Penetrating Peptides

When used in conjunction with the cell-penetrating peptide octaarginine, the compound displays potent antibacterial activity . The drug-peptide complex displays faster killing-kinetics towards bacterial cells and shows negligible haemolytic activity towards human RBCs .

Potential for Development of Hybrid Antimicrobials

The compound’s ability to combine the effects of two or more agents represents a promising strategy for the development of hybrid antimicrobials . This could potentially lead to the development of more effective antibacterial therapeutics .

Future Directions

The future research directions for “N-{4-[4-(methylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-furamide” could include further investigation of its antibacterial activity and potential uses as a therapeutic agent . Additionally, more research could be done to fully understand its physical and chemical properties, and to develop safer and more efficient methods for its synthesis .

Mechanism of Action

properties

IUPAC Name

N-[4-(4-methylsulfonylphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O4S2/c1-23(19,20)11-6-4-10(5-7-11)12-9-22-15(16-12)17-14(18)13-3-2-8-21-13/h2-9H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRCMTUDXDDZXNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[4-(methylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-furamide

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